molecular formula C7H5N3O3 B12364375 7-Nitro-1,7a-dihydrobenzimidazol-2-one

7-Nitro-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12364375
M. Wt: 179.13 g/mol
InChI Key: FJQIIKAXHHQPMJ-UHFFFAOYSA-N
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Description

7-Nitro-1,7a-dihydrobenzimidazol-2-one is a nitro derivative of benzimidazol-2-one. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,7a-dihydrobenzimidazol-2-one typically involves the nitration of benzimidazol-2-one derivatives. One common method includes the use of concentrated nitric acid in acetic anhydride as the nitrating agent. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzimidazol-2-one core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-1,7a-dihydrobenzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Nitro-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
  • 1,5,6-Trinitro-2,3-dihydro-1H-benzimidazol-2-one
  • 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one

Uniqueness

7-Nitro-1,7a-dihydrobenzimidazol-2-one is unique due to its specific nitro substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3,6H,(H,9,11)

InChI Key

FJQIIKAXHHQPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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